![molecular formula C22H21N3O2S B3316972 2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955653-77-7](/img/structure/B3316972.png)
2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Overview
Description
The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It’s part of a class of compounds that have shown potential in medicinal chemistry and drug discovery research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized in a study . The product was obtained by the reaction of a precursor with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is likely to be complex, given its derivation from 4,5,6,7-tetrahydrobenzo[d]thiazole . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .Chemical Reactions Analysis
The compound is likely to be involved in a range of chemical reactions, given its structural complexity. For instance, it has been suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its inhibitory activity .Scientific Research Applications
Synthesis of Benzamides
Benzamides are synthesized through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is highly efficient, eco-friendly, and uses a superior and recoverable catalyst .
Pharmaceutical Applications
Benzamides are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .
Industrial Applications
Benzamides are also used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of therapeutic agents .
Antiplatelet Activity
Amide derivatives, including benzamides, show antiplatelet activity . This makes them useful in the prevention and treatment of conditions such as heart disease and stroke .
Synthesis of Pyrimidines
Pyrimidines, which have a wide range of biological activities, can be synthesized from benzamides . This synthesis is important in medicinal chemistry .
Antioxidant Activity
Benzamides have been found to have antioxidant activity . They can scavenge free radicals and chelate metals, which makes them useful in preventing oxidative stress-related diseases .
Antibacterial Activity
Some benzamides have been found to have antibacterial activity . This makes them potential candidates for the development of new antibiotics .
Microwave Irradiation Synthesis
The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” can be synthesized under microwave irradiation .
Mechanism of Action
Mode of Action
The compound is a part of a class of molecules that have been identified as dual kinase inhibitors against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation . By inhibiting both kinases simultaneously, the compound can prevent PTEN deactivation more efficiently .
Biochemical Pathways
The compound affects the biochemical pathways involving the kinases CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, a tumor suppressor protein . When these kinases are inhibited, the deactivation of PTEN is prevented, potentially affecting the pathways involved in cell growth and proliferation .
Result of Action
The compound’s action results in the inhibition of the kinases CK2 and GSK3β . This inhibition prevents the deactivation of the tumor suppressor protein PTEN . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of other signaling molecules.
Future Directions
The future directions for research into “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” and similar compounds are likely to involve further exploration of their potential as kinase inhibitors . This could include the synthesis and testing of new derivatives, as well as in-depth studies of their mechanisms of action .
properties
IUPAC Name |
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20(16-10-5-2-6-11-16)25-22-24-19-17(12-7-13-18(19)28-22)21(27)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,23,27)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZXUTXWXKJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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